methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate
Description
Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate is a bicyclic heterocyclic compound featuring a pyrroloimidazole core with a bromine substituent at position 3 and a methyl ester group at position 1. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its reactive bromine atom and ester functionality. The synthesis involves bromination of the precursor compound in dichloromethane (DCM) using bromine (Br₂) in the presence of sodium carbonate (Na₂CO₃), followed by purification via flash chromatography .
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
methyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-7(12)6-5-3-2-4-11(5)8(9)10-6/h2-4H2,1H3 |
InChI Key |
DHIAJBPFIUFHDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate typically involves the bromination of a pyrroloimidazole precursor followed by esterification. Common synthetic routes include:
Esterification: The carboxylate group is introduced through esterification reactions using methanol and a suitable catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrroloimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate with structurally related compounds, emphasizing key differences in substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings and Implications
Substituent Effects: The methyl ester in the target compound offers moderate steric hindrance and hydrolytic stability, whereas the tert-butyl ester (e.g., DY1Y6760) provides enhanced steric protection but lower solubility in polar solvents . Bromine positioning (e.g., at position 3 vs.
Structural Complexity :
- Compounds like 20b and 14d incorporate spiro rings or aryl groups, increasing molecular weight and rigidity. These features are advantageous in medicinal chemistry for target binding but may complicate synthesis .
Salt Forms :
- The hydrobromide and hydrochloride salts (e.g., C₇H₈Br₂N₂O₂ and DY1Y6760) exhibit improved crystallinity and solubility in aqueous media, making them preferable for pharmaceutical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
